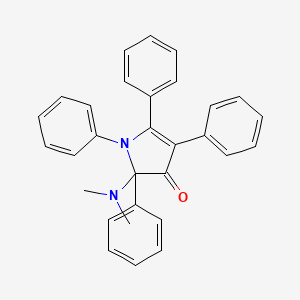
(3,3-Dimethoxypropyl)(hydroxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethoxypropyl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C5H13O4P It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four substituents
Vorbereitungsmethoden
The synthesis of (3,3-Dimethoxypropyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(3,3-Dimethoxypropyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonium ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethoxypropyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphonium ion interactions in biological systems.
Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (3,3-Dimethoxypropyl)(hydroxy)oxophosphanium involves its interaction with molecular targets through its phosphonium ion. The positively charged phosphorus atom can form strong electrostatic interactions with negatively charged or polar molecules. This allows the compound to act as a catalyst or reagent in various chemical reactions. The pathways involved include nucleophilic attack on the phosphonium ion and subsequent formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
(3,3-Dimethoxypropyl)(hydroxy)oxophosphanium can be compared with other similar compounds such as:
Triphenylphosphine: A common phosphine used in organic synthesis, but lacks the additional functional groups present in this compound.
Tetraethylphosphonium chloride: Another phosphonium salt, but with different alkyl substituents.
(3-Benzamidopropyl)(hydroxy)oxophosphanium: Similar in structure but with a benzamide group instead of dimethoxypropyl. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
89705-73-7 |
|---|---|
Molekularformel |
C5H12O4P+ |
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
3,3-dimethoxypropyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C5H11O4P/c1-8-5(9-2)3-4-10(6)7/h5H,3-4H2,1-2H3/p+1 |
InChI-Schlüssel |
HXBDIRUPEYGPRF-UHFFFAOYSA-O |
Kanonische SMILES |
COC(CC[P+](=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



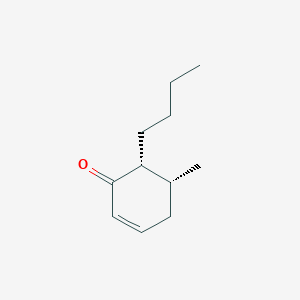
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
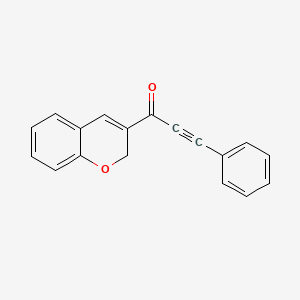


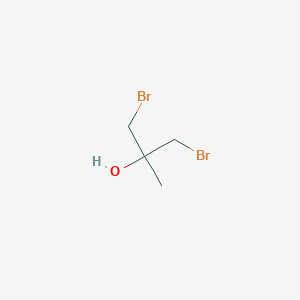
![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)

![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
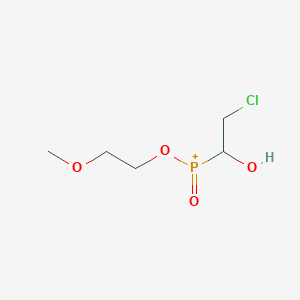
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
